![molecular formula C16H18N2O3S B12882950 4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline CAS No. 5450-22-6](/img/structure/B12882950.png)
4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline
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Overview
Description
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a chemical compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxy group and a sulfonyl aniline moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline typically involves a multi-step processThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring system or the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonamide moiety in 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline enhances its efficacy against various bacterial strains, making it a candidate for antibiotic development .
- Anticancer Properties : Studies have shown that compounds containing quinoline structures can induce apoptosis in cancer cells. The specific configuration of this compound allows it to interact with cellular pathways involved in cancer progression, suggesting potential use in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .
Organic Synthesis Applications
- Building Block for Complex Molecules : The unique structure of this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .
- Fluorescent Materials : Due to its structural properties, this compound has been explored for use in creating fluorescent materials. Its ability to emit light under certain conditions makes it suitable for applications in sensors and imaging technologies .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various quinoline derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of cytotoxicity assays were conducted on human cancer cell lines using the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dihydroquinolin-1(2H)-yl)sulfonyl]aniline
- 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]benzenamine
Uniqueness
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Biological Activity
Overview
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a chemical compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound features a quinoline ring system linked to a sulfonamide group. The presence of the methoxy group on the quinoline ring is significant as it may influence both the chemical reactivity and biological activity of the compound.
Property | Value |
---|---|
CAS Number | 5450-22-6 |
Molecular Formula | C16H18N2O3S |
Molecular Weight | 318.39 g/mol |
Density | 1.321 g/cm³ |
Boiling Point | 543.5 °C at 760 mmHg |
Flash Point | 282.5 °C |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity, while the sulfonyl group may enhance binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities .
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
In a study focusing on similar quinoline derivatives, researchers observed significant cytotoxic effects against human cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through caspase activation, highlighting their potential as therapeutic agents in cancer treatment .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumorigenesis, such as the MAPK pathway.
- Synergistic Effects : When combined with other chemotherapeutic agents, there was evidence of synergistic effects leading to enhanced cytotoxicity against resistant cancer cell lines .
Properties
CAS No. |
5450-22-6 |
---|---|
Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10,17H2,1H3 |
InChI Key |
QDQVFBAFBYLREV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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